molecular formula C5H11ClN4 B2893111 methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride CAS No. 2375269-57-9

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride

Cat. No.: B2893111
CAS No.: 2375269-57-9
M. Wt: 162.62
InChI Key: GJVNJSCNTLSHQI-UHFFFAOYSA-N
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Description

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-1,2,4-triazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-3-amine hydrochloride
  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-6-3-5-7-4-8-9(5)2;/h4,6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVNJSCNTLSHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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